molecular formula C16H8ClFN2O4 B11686174 (4Z)-2-(2-chloro-5-nitrophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(2-chloro-5-nitrophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11686174
M. Wt: 346.69 g/mol
InChI Key: FJYOSGXPARLDQV-AUWJEWJLSA-N
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Description

(4Z)-2-(2-chloro-5-nitrophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the oxazole family. This compound is characterized by its complex structure, which includes a chloro-nitrophenyl group, a fluorobenzylidene group, and an oxazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-2-(2-chloro-5-nitrophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-chloro-5-nitrobenzaldehyde with an appropriate amine and a carboxylic acid derivative can lead to the formation of the oxazole ring.

    Introduction of the fluorobenzylidene group: This step involves the condensation of the oxazole intermediate with 3-fluorobenzaldehyde under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring or the benzylidene group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Products may include oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Products would include derivatives where the chloro group is replaced by the nucleophile.

Scientific Research Applications

(4Z)-2-(2-chloro-5-nitrophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: May be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (4Z)-2-(2-chloro-5-nitrophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

    (4Z)-2-(2-chloro-5-nitrophenyl)-4-(benzylidene)-1,3-oxazol-5(4H)-one: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    (4Z)-2-(2-chloro-5-nitrophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one: Has the fluorine atom in a different position, which could influence its properties.

Uniqueness: The presence of the fluorine atom in the 3-position of the benzylidene group in (4Z)-2-(2-chloro-5-nitrophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one may confer unique properties, such as increased stability, altered reactivity, or enhanced biological activity compared to similar compounds.

Properties

Molecular Formula

C16H8ClFN2O4

Molecular Weight

346.69 g/mol

IUPAC Name

(4Z)-2-(2-chloro-5-nitrophenyl)-4-[(3-fluorophenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C16H8ClFN2O4/c17-13-5-4-11(20(22)23)8-12(13)15-19-14(16(21)24-15)7-9-2-1-3-10(18)6-9/h1-8H/b14-7-

InChI Key

FJYOSGXPARLDQV-AUWJEWJLSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C\2/C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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